molecular formula C21H20N2O3S B6131077 5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide

5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6131077
M. Wt: 380.5 g/mol
InChI Key: PYHCNDCJWSFWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrrolidine ring, and a thiophene ring, each contributing to its unique chemical properties and potential applications. This compound is of interest in various fields of scientific research due to its structural complexity and potential biological activities.

Properties

IUPAC Name

5-[1-[5-(3-methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-4-2-5-14(12-13)16-7-8-17(26-16)21(25)23-11-3-6-15(23)18-9-10-19(27-18)20(22)24/h2,4-5,7-10,12,15H,3,6,11H2,1H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHCNDCJWSFWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with furan, pyrrolidine, and thiophene rings, such as:

Uniqueness

The uniqueness of 5-[1-[5-(3-Methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.